

Probimane Efficacy Outshines Other Bisdioxopiperazine Compounds in Preclinical Studies

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Shanghai, China – November 21, 2025 – Preclinical research highlights the superior anticancer efficacy of **Probimane**, a bisdioxopiperazine compound, when compared to other agents in its class, including Razoxane and MST-16. Experimental data indicates that **Probimane** exhibits greater cytotoxicity against various tumor cell lines and more potent antimetastatic activity in invivo models. These findings position **Probimane** as a promising candidate for further oncological drug development.

Probimane, developed at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, has demonstrated a significant therapeutic advantage in both in-vitro and in-vivo settings. As a member of the bisdioxopiperazine family, known for their anticancer and antimetastatic properties, **Probimane** appears to possess an enhanced activity profile.[1][2]

Comparative Cytotoxicity in Human Tumor Cell Lines

In-vitro studies employing the MTT assay to assess cell viability reveal that **Probimane** is significantly more cytotoxic to a range of human tumor cell lines than MST-16. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be 3 to 20 times lower for **Probimane** compared to MST-16 across various cancer cell lines after 48 hours of exposure.[3][4]



Particularly noteworthy is **Probimane**'s potent activity against human gastric cancer (SGC-7901), leukemia (K562), lung cancer (A549), and promyelocytic leukemia (HL-60) cell lines, with IC50 values recorded below 10 μ M.[5] This suggests a broad spectrum of cytotoxic efficacy against different tumor types.

| Cell Line | Probimane IC50 (μM) | MST-16 IC50 (μM) | Fold Difference |
|-------------------------------|------------------------|------------------|-----------------|
| SGC-7901 (Gastric Cancer) | < 10 | Not Specified | > 3-10 |
| K562 (Leukemia) | < 10 | Not Specified | > 3-10 |
| A549 (Lung Cancer) | < 10 | Not Specified | > 3-10 |
| HL-60 (Leukemia) | < 10 | Not Specified | > 3-10 |
| HCT-116 (Colon Cancer) | ~25 | ~150 | ~6 |
| MDA-MB-468 (Breast Cancer) | ~40 | > 200 | > 5 |

Table 1: Comparative in vitro cytotoxicity (IC50) of **Probimane** and MST-16 in various human tumor cell lines after 48 hours of exposure. Data extracted from multiple sources.[3][4][5]

Superior In-Vivo Antitumor and Antimetastatic Activity

Animal studies further substantiate the enhanced efficacy of **Probimane**. In a murine model of Lewis lung carcinoma, both **Probimane** and Razoxane demonstrated a remarkable ability to inhibit pulmonary metastasis, with an inhibition rate exceeding 90%.[3][4]

However, when evaluated against a human lung adenocarcinoma xenograft (LAX-83) in nude mice, **Probimane** exhibited a statistically significant and more potent inhibition of tumor growth (55-60%) compared to Razoxane (25-32%) at equitoxic doses.[3][4] This highlights **Probimane**'s superior activity against human-derived solid tumors in an in-vivo setting.



| Animal Model | Treatment | Primary Tumor Growth Inhibition (%) | Pulmonary Metastasis Inhibition (%) |
|--|-----------|---|---|
| Lewis Lung Carcinoma (LLC) | Probimane | 35-50 | > 90 |
| Lewis Lung Carcinoma (LLC) | Razoxane | 35-50 | > 90 |
| Human Lung Adenocarcinoma (LAX-83) | Probimane | 55-60 | Not Specified |
| Human Lung Adenocarcinoma (LAX-83) | Razoxane | 25-32 | Not Specified |

Table 2: Comparison of in-vivo antitumor and antimetastatic efficacy of **Probimane** and Razoxane.[3][4]

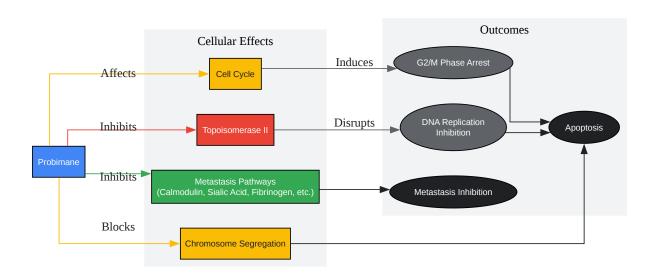
Mechanism of Action: Targeting Key Cellular Processes

The anticancer effects of bisdioxopiperazine compounds, including **Probimane**, are attributed to their multifaceted mechanisms of action. A primary target is Topoisomerase II, a critical enzyme involved in DNA replication and chromosome segregation.[6][7] By inhibiting this enzyme, these compounds disrupt the cell cycle, leading to cell death.

Specifically, **Probimane** and MST-16 have been shown to induce G2/M phase arrest in the cell cycle and block chromosome segregation.[5] This disruption of mitotic processes is a key contributor to their cytotoxic effects.

Beyond Topoisomerase II inhibition, **Probimane**'s antimetastatic activity is linked to its ability to modulate various pathways involved in cancer cell invasion and migration, including interactions with calmodulin, sialic acid, and fibrinogen, as well as the inhibition of lipoperoxidation and cell movement.[1][2]





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Caption: Simplified signaling pathway of **Probimane**'s anticancer effects.

Experimental ProtocolsIn Vitro Cytotoxicity Assessment (MTT Assay)

The cytotoxic activity of **Probimane** and other bisdioxopiperazine compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: Human tumor cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: The cells were then treated with various concentrations of Probimane, MST-16, or Razoxane for a specified duration (e.g., 48 hours).
- MTT Incubation: Following treatment, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

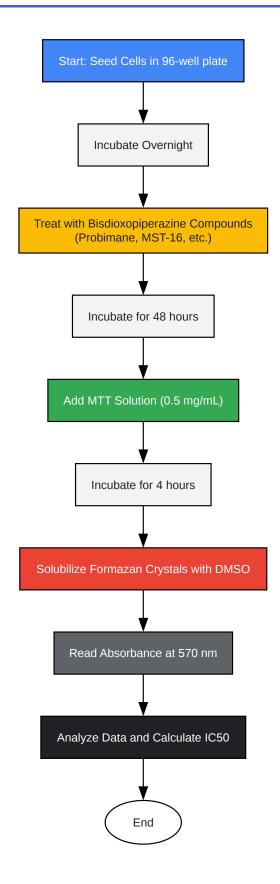






- Solubilization: The formazan crystals were dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: The IC50 values were calculated from the dose-response curves.





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Caption: Experimental workflow for the MTT cytotoxicity assay.



In-Vivo Antimetastatic Studies

The antimetastatic potential of **Probimane** was evaluated in a murine model.

- Tumor Cell Implantation: Mice were inoculated with Lewis lung carcinoma cells to establish primary tumors and induce spontaneous metastasis.
- Drug Administration: Following tumor establishment, mice were treated with **Probimane** or Razoxane at non-toxic doses according to a predetermined schedule.
- Tumor Growth Monitoring: The growth of the primary tumor was monitored and measured throughout the experiment.
- Metastasis Assessment: At the end of the study, the lungs were harvested, and the number of metastatic nodules was counted.
- Data Analysis: The percentage of inhibition of metastasis was calculated by comparing the number of nodules in the treated groups to the control group.

The presented data underscores the potential of **Probimane** as a superior bisdioxopiperazine compound for cancer therapy. Its enhanced cytotoxicity and potent antimetastatic effects warrant further investigation in clinical settings to translate these promising preclinical findings into tangible benefits for patients.

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